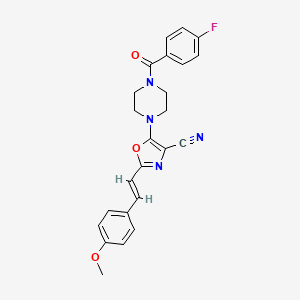

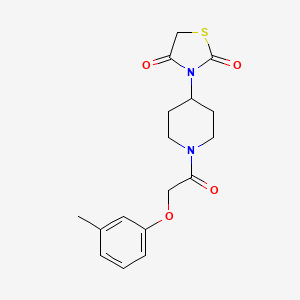

N-((4-(4-bromophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar triazole derivatives involves multistep chemical reactions, starting from basic building blocks to the final complex molecule. A common approach includes the condensation of 1,3,4-oxadiazoles with primary amines in solvent-free conditions, followed by characterizations such as NMR, IR, and mass spectroscopy to confirm the structure of the synthesized compounds (Kaneria et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds similar to the target molecule has been determined using single crystal diffraction techniques. These studies reveal that such molecules can be essentially planar with specific groups oriented roughly perpendicular to the plane of the rest of the molecule, indicating the potential for diverse molecular interactions and conformations (Kariuki et al., 2021).

Chemical Reactions and Properties

Compounds with a similar structural framework exhibit various chemical reactions, including electrocyclizations and C-N cross-coupling reactions. These reactions are essential for introducing different substituents into the molecule, significantly affecting its chemical properties and potential applications (Egli et al., 2007).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystallinity, can be inferred from their structural characteristics. The presence of halogen atoms and the planar structure contribute to the molecule's polarity and potential for forming crystalline structures suitable for X-ray diffraction studies (Gündoğdu et al., 2017).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and biological activity, are closely related to the molecule's functional groups. Triazole and thiazole derivatives, for example, have shown antimicrobial activity, suggesting the potential for the target molecule to serve in similar capacities. The specific arrangement of functional groups within the molecule can significantly influence its chemical behavior and interaction with biological targets (Desai et al., 2013).

Scientific Research Applications

Antimicrobial and Antifungal Properties

Compounds related to N-((4-(4-bromophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide have demonstrated promising antimicrobial and antifungal activities. Studies have shown that certain derivatives are effective against various strains of bacteria and fungi, including Gram-positive, Gram-negative bacteria, and fungi such as Candida albicans, Aspergillus niger, and Aspergillus clavatus. For instance, specific compounds synthesized from fluorobenzamides containing thiazole and thiazolidine showed significant antimicrobial activity, emphasizing the role of the fluorine atom in enhancing this activity (Desai, Rajpara, & Joshi, 2013). Similarly, triazole-oxadiazole compounds have exhibited potent antifungal effects against various Candida species, including C. albicans and C. glabrata, further highlighting their potential as antifungal agents (Çavușoğlu, Yurttaş, & Cantürk, 2018). The antimicrobial and antifungal efficacy of these compounds underscores their potential for therapeutic applications in combating microbial and fungal infections.

Potential in Cancer Therapy

Derivatives of N-((4-(4-bromophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide have also been explored for their potential in cancer therapy. Studies have indicated that these compounds exhibit cytotoxic effects against various cancer cell lines, including melanoma, breast cancer, and pancreatic cancer cell lines. Notably, certain hydrazones derived from 1,2,4-triazol-3-ylthioacetohydrazide have shown selective cytotoxicity towards melanoma cells, with some compounds identified as promising candidates for further testing as antimetastatic agents (Šermukšnytė et al., 2022). Another study on benzothiazole acylhydrazones revealed their potential as anticancer agents, demonstrating cytotoxic activity against various cancer cell lines and highlighting the influence of specific substitutions on the benzothiazole scaffold to modulate antitumor properties (Osmaniye et al., 2018).

Herbicidal Activity

Certain derivatives related to N-((4-(4-bromophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide have been identified as potential herbicides. For instance, compounds designed as protoporphyrinogen oxidase inhibitors demonstrated promising herbicidal activity, with some compounds showing post-emergence herbicidal activity with a broad spectrum at low concentrations and displaying tolerance in soybean fields, suggesting their potential as new herbicides for soybean fields (Zuo et al., 2013).

properties

IUPAC Name |

N-[[4-(4-bromophenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16BrFN6O2S2/c22-13-5-7-14(8-6-13)29-17(11-25-19(31)15-3-1-2-4-16(15)23)27-28-21(29)33-12-18(30)26-20-24-9-10-32-20/h1-10H,11-12H2,(H,25,31)(H,24,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPEIAHPKRAKJKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)Br)SCC(=O)NC4=NC=CS4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16BrFN6O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4-(4-bromophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyano-1-methylethyl)-N-methyl-2-[4-(3-phenylpropanoyl)piperazin-1-yl]acetamide](/img/structure/B2490468.png)

![(E)-N-Methyl-2-(4-methylphenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylmethyl)ethenesulfonamide](/img/structure/B2490470.png)

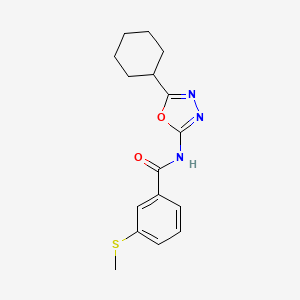

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2490471.png)

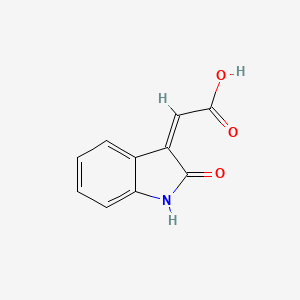

![Ethyl oxo[(tetrahydro-2-furanylmethyl)amino]acetate](/img/structure/B2490482.png)

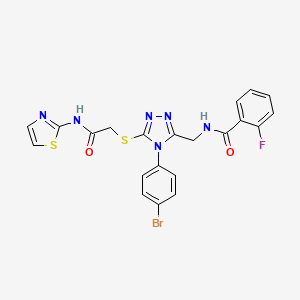

![N-(2-(6-((2-(mesitylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2490484.png)